tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H17NO2. It is a colorless to yellow solid or semi-solid, and it is often used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and propargylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds .
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the synthesis of novel pharmaceuticals .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages with azides .
Comparison with Similar Compounds
- tert-Butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate
- tert-Butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate
- tert-Butyl 3-[(prop-2-yn-1-yl)amino]piperidine-1-carboxylate
Uniqueness:
- The azetidine ring in this compound imparts unique steric and electronic properties, making it distinct from its pyrrolidine and piperidine analogs.
- The propargyl group allows for versatile chemical modifications through click chemistry .
Properties
CAS No. |
1340353-67-4 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl 3-(prop-2-ynylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-6-12-9-7-13(8-9)10(14)15-11(2,3)4/h1,9,12H,6-8H2,2-4H3 |
InChI Key |
VFYYZZALLFLCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC#C |
Purity |
95 |
Origin of Product |
United States |
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